2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride

CAS No.: 2361634-72-0

Cat. No.: VC7082864

Molecular Formula: C5H9ClFNO3

Molecular Weight: 185.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2361634-72-0 |

|---|---|

| Molecular Formula | C5H9ClFNO3 |

| Molecular Weight | 185.58 |

| IUPAC Name | 2-fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H8FNO3.ClH/c6-3(4(8)9)5(10)1-7-2-5;/h3,7,10H,1-2H2,(H,8,9);1H |

| Standard InChI Key | TYVHRBMSNOAWFL-UHFFFAOYSA-N |

| SMILES | C1C(CN1)(C(C(=O)O)F)O.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

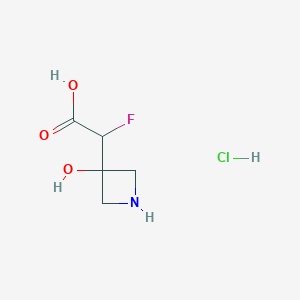

The compound has the molecular formula C₅H₉ClFNO₃ and a molecular weight of 185.58 g/mol . Its structure comprises a 3-hydroxyazetidine ring fused to a fluoroacetic acid group, with a hydrochloride counterion enhancing solubility (Fig. 1). The azetidine ring—a saturated four-membered heterocycle containing nitrogen—imparts conformational rigidity, while the fluorine atom at the α-position of the acetic acid moiety influences electronic and steric properties .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2361634-72-0 | |

| Molecular Formula | C₅H₉ClFNO₃ | |

| Molecular Weight | 185.58 g/mol | |

| Density | Not reported | |

| Boiling/Melting Points | Not reported |

Stereochemical Considerations

Synthesis and Derivative Development

Synthetic Pathways

While no direct synthesis protocol for 2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride is documented, analogous compounds provide insights. For example:

-

Azetidine ring formation: Cyclization of γ-aminobutyric acid derivatives or [2+2] cycloadditions of imines with alkenes .

-

Fluorination: Electrophilic fluorination using Selectfluor® or nucleophilic substitution with KF in polar aprotic solvents .

-

Salt formation: Reaction of the free base with hydrochloric acid to improve crystallinity and bioavailability .

Structural Analogues

A related compound, 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride (PubChem CID: 137964394), shares the azetidine core but substitutes the acetic acid with an N-methylacetamide group and adds a second fluorine . This analogue exhibits a molecular weight of 216.61 g/mol and highlights the impact of fluorination on physicochemical properties .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Future Directions

-

Synthetic Optimization: Develop enantioselective routes to isolate and test individual stereoisomers.

-

Target Identification: Screen against kinase libraries to identify putative targets.

-

Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume